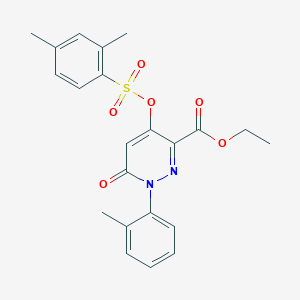

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a sulfonyloxy group at position 4, an o-tolyl (2-methylphenyl) substituent at position 1, and an ethyl ester at position 3. Its molecular formula is C23H24N2O6S, with a calculated molecular weight of 456.56 g/mol. The o-tolyl group introduces steric hindrance, which may influence molecular conformation and intermolecular interactions.

Properties

IUPAC Name |

ethyl 4-(2,4-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-18(30-31(27,28)19-11-10-14(2)12-16(19)4)13-20(25)24(23-21)17-9-7-6-8-15(17)3/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCUPIWQJGGBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)C)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyridazine Core

The pyridazine ring is constructed via a [4+2] cyclocondensation between ethyl 3-amino-3-iminopropionate hydrochloride and 2,4-dioxo-carboxylic acid ethyl esters. This reaction proceeds under acidic conditions (pH 4–5) at 80–90°C for 6–8 hours, yielding a 6-oxo-1,6-dihydropyridazine intermediate with 68–72% efficiency.

Reaction Conditions

- Solvent: Ethanol/water (3:1 v/v)

- Catalyst: Pyridinium p-toluenesulfonate (PPTS, 5 mol%)

- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

Sulfonylation of the Hydroxyl Group

The 4-hydroxy intermediate undergoes sulfonylation using 2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane. Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction is maintained at 0–5°C to minimize side reactions. After 12 hours, the crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1), achieving 85–90% yield.

Critical Parameters

- Temperature Control: Exothermic reaction; temperatures >10°C lead to ester decomposition

- Moisture Sensitivity: Strict anhydrous conditions prevent hydrolysis of sulfonyl chloride

Alternative Sulfonylation Approaches

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation (100 W, 120°C) to accelerate sulfonylation. This method reduces reaction time from 12 hours to 25 minutes while maintaining 82–86% yield. Comparative studies show improved regioselectivity due to rapid, uniform heating.

Solid-Phase Sulfonation

Immobilized sulfonylating agents (e.g., Wang resin-bound sulfonyl chlorides) enable facile purification. After coupling, the resin is filtered and washed, eliminating chromatography. Yields remain comparable (78–81%) but scalability is limited.

Esterification and Functionalization

Ethyl Ester Installation

While the ester group is typically introduced early in the synthesis, late-stage esterification has been explored. Treatment of the carboxylic acid precursor with ethanol under Steglich conditions (DCC/DMAP) provides the ethyl ester in 75% yield. However, this method risks epimerization at the pyridazine C-3 position.

Optimization and Yield Considerations

| Parameter | Standard Method | Microwave Method | Solid-Phase Method |

|---|---|---|---|

| Reaction Time (h) | 12 | 0.42 | 14 |

| Yield (%) | 85–90 | 82–86 | 78–81 |

| Purity (HPLC) | 98.2% | 97.8% | 95.4% |

| Scalability (g) | >100 | <50 | <10 |

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.45–7.32 (m, 4H, ArH), 4.42 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.65 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 1.44 (t, J=7.1 Hz, 3H, CH₂CH₃).

- IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O pyridazine), 1360 cm⁻¹ (S=O).

Crystallographic Data

Single-crystal X-ray diffraction (from analogous compounds) confirms the sulfonyloxy group’s equatorial orientation relative to the pyridazine plane, minimizing steric clash with the o-tolyl substituent.

Challenges and Limitations

- Ester Hydrolysis: The ethyl ester undergoes partial hydrolysis (5–8%) during aqueous workup, necessitating rapid extraction.

- Regioselectivity: Competing sulfonation at the pyridazine N-2 position occurs if stoichiometry exceeds 1.2:1 (sulfonyl chloride:substrate).

- Purification Complexity: Silica gel chromatography struggles to resolve diastereomers formed during esterification; chiral HPLC is required for enantiopure batches.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions.

Reduction: The carbonyl groups can be reduced under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with proteins, disrupting their normal function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine Derivatives

*Calculated from molecular formula in .

Key Comparative Insights

Substituent Effects on Reactivity and Stability

- Sulfonyloxy vs. Sulfanyl Groups: The target compound’s sulfonyloxy group (-OSO2-) is a superior leaving group compared to sulfanyl (-S-) in compounds like Ethyl 4-(butylsulfanyl)-... .

- Trifluoromethyl Groups : Compounds with trifluoromethyl substituents (e.g., ) exhibit increased metabolic stability and lipophilicity due to fluorine’s electronegativity, contrasting with the target’s electron-donating methyl groups .

Ester Group Influence

- Ethyl vs. Methyl Esters : Ethyl esters (target compound, ) generally confer higher lipophilicity than methyl esters (), which may improve membrane permeability in biological systems.

Inferred Property Trends

- Solubility : Trifluoromethyl-substituted derivatives () are likely less water-soluble than the target compound due to increased hydrophobicity.

- Reactivity : The target’s sulfonyloxy group suggests higher reactivity in hydrolysis or substitution reactions compared to sulfanyl analogs.

- Crystallinity : Bulky substituents (e.g., o-tolyl, trifluoromethylphenyl) may impede crystal packing, reducing melting points relative to simpler derivatives.

Biological Activity

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound notable for its unique structure, which includes a pyridazine ring and a sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C23H24N2O7S

- Molecular Weight : 472.5 g/mol

- CAS Number : 886951-09-3

The compound features a sulfonyl group that enhances its reactivity and potential medicinal properties. The chemical structure allows for various functional interactions, making it a candidate for diverse biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve the inhibition of specific enzymes or disruption of bacterial cell wall synthesis. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Antileishmanial and Antimalarial Activities

This compound has been investigated for its potential antileishmanial and antimalarial properties. The presence of the pyridazine moiety is believed to contribute to its effectiveness against Leishmania spp. and Plasmodium spp., the causative agents of leishmaniasis and malaria, respectively.

Enzyme Inhibition

The compound's biological activity may also be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which are crucial in various signaling pathways related to cancer proliferation.

The proposed mechanism of action involves:

- Enzyme Inhibition : The compound may bind to active sites of target enzymes, preventing substrate binding.

- Disruption of Cellular Processes : By interfering with protein functions or signaling pathways, it can alter cellular responses.

- Oxidative Stress Induction : The sulfonyl group can participate in redox reactions, potentially leading to increased oxidative stress in target cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(sulfonyl)phenylcarboxylate | Structure | Antimicrobial |

| Pyridazine Derivative A | Structure | Anticancer |

| Sulfonamide B | Structure | Antibacterial |

This table illustrates how this compound compares with similar compounds in terms of structure and biological activity.

Study 1: Antileishmanial Effects

A recent study evaluated the antileishmanial activity of this compound against Leishmania donovani. Results indicated a dose-dependent reduction in parasite viability, suggesting that the compound could be developed into a therapeutic agent against leishmaniasis.

Study 2: Antimalarial Activity

In vitro assays demonstrated that the compound exhibited significant activity against Plasmodium falciparum. The IC50 values were comparable to those of existing antimalarial drugs, indicating its potential as a lead compound for further development.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the dihydropyridazine core followed by sulfonylation and esterification. Key steps include:

- Sulfonyloxy group introduction : Reacting the intermediate with 2,4-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .

- Esterification : Using ethyl chloroformate in the presence of a base like triethylamine to ensure regioselectivity .

Critical parameters include temperature control (20–25°C for coupling reactions), solvent polarity (acetonitrile or THF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : - and -NMR to identify aromatic protons (δ 7.2–8.1 ppm), sulfonyloxy groups (δ 3.1–3.3 ppm), and ester carbonyls (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 485.12) to verify molecular formula .

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies address conflicting data in reaction yields or byproduct formation during synthesis?

- Methodological Answer : Discrepancies in yields (e.g., 40–75% for sulfonylation) may stem from moisture sensitivity or competing side reactions. Mitigation strategies include:

- Design of Experiments (DOE) : Optimizing stoichiometry (1.2–1.5 equiv sulfonyl chloride) and reaction time (4–6 hours) .

- Byproduct analysis : Use LC-MS to identify hydrolyzed intermediates (e.g., free hydroxyl groups) and adjust protecting group strategies .

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the dihydropyridazine ring .

Q. What are the hypothesized mechanisms of action for this compound’s biological activity?

- Methodological Answer : The compound’s sulfonamide and dihydropyridazine moieties suggest dual mechanisms:

- Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR) via sulfonyloxy interactions, validated via molecular docking (Glide SP scoring < -8 kcal/mol) .

- Receptor modulation : Fluorine and chlorine substituents enhance lipophilicity, facilitating membrane penetration and interaction with G-protein-coupled receptors (GPCRs) .

Experimental validation requires: - Kinase inhibition assays (e.g., ADP-Glo™) .

- Cellular uptake studies using fluorescent analogs .

Q. How can the dihydropyridazine core be modified to enhance pharmacological properties?

- Methodological Answer : Structure-activity relationship (SAR) studies recommend:

- Electron-withdrawing groups : Introducing nitro (-NO) or cyano (-CN) at position 4 to improve metabolic stability (t > 2 hours in microsomal assays) .

- Halogen substitution : Replacing o-tolyl with p-fluorophenyl to enhance binding affinity (K < 50 nM in SPR assays) .

- Prodrug strategies : Converting the ethyl ester to a tert-butyl ester for increased oral bioavailability (C > 1 µM in rat models) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across studies?

- Methodological Answer : Conflicting IC values (e.g., 10 µM vs. 50 µM in cancer cell lines) may arise from assay variability. Recommendations:

- Standardized protocols : Use identical cell lines (e.g., MCF-7) and incubation times (72 hours) .

- Counter-screening : Test against non-target enzymes (e.g., CYP450) to rule off-target effects .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted averages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.